molecular formula C22H31N5O8S B13835603 Ac-Asp-Tyr-Met-Gly-NH2

Ac-Asp-Tyr-Met-Gly-NH2

Cat. No.: B13835603
M. Wt: 525.6 g/mol
InChI Key: LVFXPIKOKVBRPB-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Asp-Tyr-Met-Gly-NH2 is a useful research compound. Its molecular formula is C22H31N5O8S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ac-Asp-Tyr-Met-Gly-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Asp-Tyr-Met-Gly-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H31N5O8S

Molecular Weight

525.6 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H31N5O8S/c1-12(28)25-17(10-19(31)32)22(35)27-16(9-13-3-5-14(29)6-4-13)21(34)26-15(7-8-36-2)20(33)24-11-18(23)30/h3-6,15-17,29H,7-11H2,1-2H3,(H2,23,30)(H,24,33)(H,25,28)(H,26,34)(H,27,35)(H,31,32)/t15-,16-,17-/m0/s1

InChI Key

LVFXPIKOKVBRPB-ULQDDVLXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Ac-Asp-Tyr-Met-Gly-NH2 peptide sequence and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ac-Asp-Tyr-Met-Gly-NH2 (CCK-8 N-Terminal Fragment) [1]

Executive Summary Ac-Asp-Tyr-Met-Gly-NH2 is a synthetic tetrapeptide corresponding to the N-terminal sequence of Cholecystokinin-8 (CCK-8).[1] While it lacks the C-terminal pharmacophore required for high-affinity CCK receptor binding, this peptide serves as a critical model substrate for Tyrosylprotein Sulfotransferase (TPST) .[1] Its primary utility lies in investigating the kinetics of tyrosine sulfation—a post-translational modification essential for protein-protein interactions—and as a highly specific tool for characterizing TPST-1 and TPST-2 isozymes.[1] This guide details its physicochemical properties, synthesis via Fmoc-SPPS, and application in enzymatic assays.[1]

Structural & Physicochemical Analysis[1]

The peptide Ac-Asp-Tyr-Met-Gly-NH2 is designed to mimic the electrostatic and steric environment of a tyrosine sulfation site without the interference of the full protein structure.[1]

Sequence: Acetyl-L-Aspartyl-L-Tyrosyl-L-Methionyl-Glycinamide Formula: C₂₂H₃₁N₅O₈S Molecular Weight: ~525.58 g/mol [1]

Residue/GroupPosition relative to Tyr (0)Function/Significance
Acetyl (Ac) N-CapEliminates the positive charge of the N-terminus, simulating an internal peptide bond and preventing aminopeptidase degradation.[1]
Asp (D) -1Critical Determinant: Provides the negative charge required for TPST recognition. TPST prefers acidic residues at positions -1 and +1.[1][2]
Tyr (Y) 0Acceptor Site: The hydroxyl group (-OH) acts as the nucleophile for the sulfyl group transfer from PAPS.[1][3]
Met (M) +1Hydrophobic spacer.[1] Liability: Prone to oxidation (Met-sulfoxide), which can alter hydrophobicity and enzyme recognition.[1]
Gly (G) +2Provides conformational flexibility.[1]
Amide (NH₂) C-CapEliminates the negative charge of the C-terminus, mimicking the continuation of the peptide chain.[1]

Biological Significance: The TPST Pathway[1]

The primary application of this peptide is in the study of Tyrosylprotein Sulfotransferase (TPST) .[1] Sulfation of the tyrosine residue in native CCK-8 increases its affinity for the CCK-A receptor by >1000-fold compared to the unsulfated form.[1]

Mechanism of Action: TPST catalyzes the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the tyrosine residue.[1][3]

Enzymatic Pathway Diagram:

TPST_Pathway Substrate Ac-Asp-Tyr-Met-Gly-NH2 (Acceptor) Complex Enzyme-Substrate Complex Substrate->Complex PAPS PAPS (Donor) PAPS->Complex TPST TPST Enzyme (Golgi Membrane) Product Ac-Asp-Tyr(SO3H)-Met-Gly-NH2 (Sulfated Product) TPST->Product Sulfyl Transfer PAP PAP (Byproduct) TPST->PAP Complex->TPST Catalysis

Figure 1: Mechanism of Tyrosine Sulfation by TPST using Ac-Asp-Tyr-Met-Gly-NH2 as a substrate.[1][3]

Synthesis Protocol: Fmoc-SPPS

Synthesis of this peptide requires careful handling of the Methionine residue to prevent oxidation and aspartimide formation.[1]

Method: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Resin: Rink Amide MBHA Resin (yields C-terminal amide).[1]

Step-by-Step Workflow
  • Resin Loading/Swelling:

    • Swell Rink Amide resin in DMF for 30 min.[1]

    • Deprotect Fmoc group using 20% Piperidine in DMF (2 x 5 min).[1]

  • Coupling Cycles (Iterative):

    • Activator: HBTU/HOBt or DIC/Oxyma (preferred to reduce racemization).[1]

    • Base: DIPEA.[1]

    • Amino Acids:

      • Fmoc-Gly-OH[1]

      • Fmoc-Met-OH (Use fresh solution to avoid oxidation)[1]

      • Fmoc-Tyr(tBu)-OH[1]

      • Fmoc-Asp(OtBu)-OH

    • Coupling Time: 45-60 min per residue.

  • N-Terminal Acetylation:

    • After final Fmoc removal from Asp, treat resin with Acetic Anhydride/Pyridine/DMF (1:2:2) for 30 min.[1]

    • Note: This step is crucial. Do not leave the N-terminus free.

  • Cleavage & Deprotection:

    • Reagent K (Optimized for Met): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1]

    • Reasoning: EDT and Thioanisole act as scavengers to protect the Methionine sulfur from alkylation by tBu cations.[1]

    • Incubate for 2-3 hours at room temperature.

  • Precipitation:

    • Filter resin, precipitate filtrate in ice-cold diethyl ether.[1]

    • Centrifuge, wash pellet 3x with ether.[1]

Synthesis Workflow Diagram:

SPPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling AA (HBTU/DIPEA/Fmoc-AA) Deprotect->Couple Acetylate N-Terminal Capping (Ac2O/Pyridine) Deprotect->Acetylate After 4th AA (Asp) Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Pass Check->Couple Fail (Recouple) Cleave Cleavage (Reagent K) Protect Met Residue Acetylate->Cleave Final Crude Peptide Ac-Asp-Tyr-Met-Gly-NH2 Cleave->Final

Figure 2: Fmoc-SPPS workflow emphasizing Methionine protection strategies.

Experimental Application: TPST Activity Assay

This protocol describes the use of Ac-Asp-Tyr-Met-Gly-NH2 to measure TPST activity in Golgi membrane fractions.[1]

Materials:

  • Substrate: Ac-Asp-Tyr-Met-Gly-NH2 (1 mM stock in 50 mM HEPES, pH 7.0).

  • Donor: [³⁵S]PAPS (Adenosine 3'-phosphate 5'-phosphosulfate, [³⁵S]).[1]

  • Buffer: 50 mM MES (pH 6.5), 5 mM MgCl₂, 5 mM MnCl₂, 1% Triton X-100.[1]

Protocol:

  • Reaction Mix: Combine 5 µL substrate (final 50-100 µM), 5 µL [³⁵S]PAPS (approx. 1 µCi), and 10 µL Reaction Buffer.

  • Initiation: Add 10 µL enzyme source (Golgi fraction or recombinant TPST). Total volume: 30 µL.[1]

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Termination: Stop reaction by adding 500 µL of 50 mM Acetic Acid / 50 mM EDTA.

  • Separation:

    • Apply mixture to a C18 Sep-Pak cartridge (pre-equilibrated).

    • Wash with 10 mL 50 mM Acetic Acid (removes unreacted [³⁵S]PAPS and inorganic sulfate).[1]

    • Elute sulfated peptide (Ac-Asp-Tyr(SO₃)-Met-Gly-NH₂) with 2 mL 50% Methanol.[1]

  • Quantification: Measure radioactivity of the eluate via Liquid Scintillation Counting (LSC).

Data Interpretation:

  • Km Values: Typically, the Km for this tetrapeptide is in the range of 10-50 µM.[1]

  • Specificity: If the Asp residue is replaced (e.g., Ac-Ala-Tyr-Met-Gly-NH2), sulfation efficiency drops significantly, confirming the role of the acidic residue at -1.[1]

References

  • Huttner, W. B. (1982).[1] Sulphation of tyrosine residues – a widespread modification of proteins.[1][4] Nature, 299, 273–276.[1] Link[1]

  • Niehrs, C., Kraft, M., & Huttner, W. B. (1990).[1] Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides. Journal of Biological Chemistry, 265(15), 8525-8532.[1] Link

  • Bundgaard, J. R., et al. (2008).[1] Specificity of Tyrosylprotein Sulfotransferase 1 and 2 towards Acidic Peptides.[1] PLOS ONE. Link

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

Sources

Methodological & Application

Application Note: Ac-Asp-Tyr-Met-Gly-NH2 as a Gold-Standard Substrate for Tyrosylprotein Sulfotransferase (TPST) Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in leukocyte adhesion and chemokine signaling. Tyrosylprotein Sulfotransferase (TPST) catalyzes the transfer of a sulfuryl group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of tyrosine residues within acidic motifs.

This Application Note details the use of Ac-Asp-Tyr-Met-Gly-NH2 as a robust, synthetic substrate for TPST activity assays. Unlike large protein substrates, this tetrapeptide offers high solubility, stoichiometric definition, and a simplified purification profile. It mimics the N-terminal consensus sequence of Cholecystokinin-8 (CCK-8), a classic physiological target of TPST.

Key Advantages of Ac-Asp-Tyr-Met-Gly-NH2:

  • Stability: N-terminal acetylation and C-terminal amidation prevent exopeptidase degradation.

  • Specificity: The aspartate (Asp) residue provides the essential negative charge required for TPST recognition (the "sulfation code").

  • Versatility: Suitable for both radiometric (

    
    S) and LC-MS detection modalities.
    

Mechanism of Action

TPST operates via a sequential ordered Bi-Bi mechanism or a random Bi-Bi mechanism depending on the isoform (TPST1 or TPST2). The reaction requires a divalent cation cofactor (


 or 

) to coordinate the sulfate transfer.
Reaction Pathway

The following diagram illustrates the enzymatic transfer of the sulfonate group to the tyrosine residue of the peptide substrate.

TPST_Reaction_Mechanism PAPS PAPS (Sulfate Donor) Complex TPST Enzyme Complex (Mn2+ Cofactor) PAPS->Complex Peptide Ac-Asp-Tyr-Met-Gly-NH2 (Acceptor) Peptide->Complex PAP PAP (Byproduct) Complex->PAP SulfPeptide Ac-Asp-Tyr(SO3)-Met-Gly-NH2 (Sulfated Product) Complex->SulfPeptide

Figure 1: Enzymatic pathway of Tyrosine Sulfation. The TPST enzyme facilitates the transfer of the sulfuryl group from the high-energy donor PAPS to the Tyrosine hydroxyl group.

Materials and Reagents

To ensure assay reproducibility, high-purity reagents are essential.

ReagentSpecificationsRole
Substrate Ac-Asp-Tyr-Met-Gly-NH2 (>95% Purity)Sulfate Acceptor
Donor (Radio) [

S]-PAPS (Specific Activity > 15 Ci/mmol)
Sulfate Donor (Radiometric)
Donor (Cold) PAPS (Lithium salt)Sulfate Donor (LC-MS)
Buffer MES (2-(N-morpholino)ethanesulfonic acid)pH Control (pKa 6.1)
Cofactor Manganese Chloride (

)
Essential Activator
Separation C18 Sep-Pak Cartridges or C18 HPLC ColumnProduct Isolation

Protocol 1: The "Gold Standard" Radiometric Assay

This protocol uses [


S]-PAPS to track sulfation. It is the most sensitive method, ideal for calculating 

and

or detecting low-abundance enzyme activity.
Experimental Logic

The core challenge in TPST assays is separating the unreacted sulfated donor (PAPS) from the sulfated peptide product. Both are negatively charged. However, the peptide possesses a hydrophobic core (Tyr, Met) allowing it to bind to C18 reverse-phase resin, while the highly polar PAPS washes through.

Step-by-Step Procedure

1. Buffer Preparation (2X Reaction Mix) Prepare 10 mL of 2X Assay Buffer. Store at 4°C.

  • Base: 50 mM MES, pH 6.5

  • Cofactor: 20 mM

    
     (Manganese is superior to Magnesium for TPST activity).
    
  • Stabilizer: 1% Triton X-100 (Optional, reduces aggregation).

  • Inhibitor: 50 mM NaF (Prevents ATP/PAPS hydrolysis by contaminating ATPases).

2. Reaction Assembly In a microcentrifuge tube, combine:

  • 10 µL 2X Assay Buffer

  • 5 µL Ac-Asp-Tyr-Met-Gly-NH2 (1 mM stock

    
     250 µM final)
    
  • 2 µL [

    
    S]-PAPS (approx. 1-2 µCi) mixed with cold PAPS (10 µM final)
    
  • 3 µL Recombinant TPST Enzyme (or Golgi fraction)

  • Total Volume: 20 µL

3. Incubation

  • Incubate at 37°C for 30 minutes .

  • Note: Ensure the reaction remains in the linear phase (typically <15% substrate conversion).

4. Termination and Separation (C18 Method)

  • Stop: Add 100 µL of 0.1% Trifluoroacetic acid (TFA) to quench.

  • Bind: Load the mixture onto a pre-equilibrated C18 Sep-Pak cartridge.

  • Wash: Wash with 10 mL of 0.1% TFA / Water.

    • Critical Step: This washes away the unreacted [

      
      S]-PAPS.
      
  • Elute: Elute the sulfated peptide with 2 mL of 80% Methanol or 50% Acetonitrile.

5. Detection

  • Add the eluate to scintillation fluid and count in a Liquid Scintillation Counter (LSC).

Protocol 2: High-Throughput LC-MS Assay (Non-Radioactive)

For labs avoiding radioisotopes, Liquid Chromatography-Mass Spectrometry (LC-MS) provides direct detection of the mass shift (+80 Da) caused by sulfation.

Experimental Logic

This method relies on the physical separation of the peptide forms via HPLC and the specific mass-to-charge ratio detection. It eliminates false positives caused by PAPS contamination.

Workflow Diagram

LCMS_Workflow Start Reaction Mixture (Peptide + PAPS + TPST) Quench Quench with Formic Acid (pH < 3.0) Start->Quench Inject Inject onto C18 HPLC Column Quench->Inject Separation Gradient Elution (Water/Acetonitrile + 0.1% FA) Inject->Separation Detection MS Detection (ESI+) Monitor [M+H]+ and [M+H+SO3]+ Separation->Detection

Figure 2: LC-MS Workflow for TPST Activity Profiling.[1]

Step-by-Step Procedure
  • Reaction: Perform the reaction as described in Protocol 1, but substitute radioactive PAPS with 50 µM cold PAPS.

  • Quench: Stop reaction with equal volume of 2% Formic Acid.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 5 minutes.

  • MS Settings:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Target Mass (Substrate): Calculate MW of Ac-Asp-Tyr-Met-Gly-NH2.

    • Target Mass (Product): Substrate MW + 80.06 Da.

    • Note: Sulfotyrosine is labile in source. Optimize cone voltage to prevent in-source fragmentation (loss of

      
      ).
      

Data Analysis and Kinetic Calculations

To determine the catalytic efficiency of TPST, you must calculate the Specific Activity (SA) and Kinetic Constants.

Calculating Specific Activity (Radioactive)


  • CPM: Counts Per Minute.

  • Efficiency: Scintillation counter efficiency (typically 0.95 for

    
    S).
    
  • Unit: pmol product / min / mg protein.

Expected Kinetic Parameters

When using Ac-Asp-Tyr-Met-Gly-NH2, typical values for recombinant human TPST1/2 are:

ParameterTypical RangeNotes

(Peptide)
10 - 100 µMDependent on enzyme source (Golgi vs Recombinant)

(PAPS)
2 - 5 µMKeep PAPS > 10 µM to ensure saturation
pH Optimum 6.0 - 6.8Activity drops sharply > pH 7.5

Troubleshooting & Expert Tips

  • The "Phosphate Trap": Never use PBS or phosphate buffers. Inorganic phosphate is a potent product inhibitor of sulfotransferases. Use MES, HEPES, or MOPS.

  • PAPS Instability: PAPS is thermally unstable and hydrolyzes to PAP. Always store at -80°C and keep on ice during assay setup.

  • Manganese vs. Magnesium: While

    
     works, 
    
    
    
    (2-10 mM) often yields 2-3x higher activity for TPSTs. However, high
    
    
    (>50 mM) can precipitate proteins.
  • Peptide Purity: Ensure the peptide is "Desalted" or "TFA-free" if possible, although the assay buffer usually buffers out trace TFA. The Acetyl/Amide caps are non-negotiable; free termini alter the local pKa and disrupt binding.

References

  • Niehrs, C., et al. (1990). "Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation." Journal of Biological Chemistry. Link (Demonstrates the use of synthetic peptides and pH requirements).

  • Bundgaard, J. R., et al. (1997). "Characterization of the Tyrosylprotein Sulfotransferase Activity in the Golgi." Journal of Biological Chemistry. Link (Establishes Mn2+ dependence and MES buffer protocols).

  • Kehoe, K. L., & Bertozzi, C. R. (2000). "Tyrosine sulfation: a modulator of extracellular protein-protein interactions." Chemistry & Biology. Link (Review of sulfation mechanisms and consensus motifs).

  • R&D Systems. "Sulfotransferase Activity Assays Protocol." R&D Systems Protocols. Link (General commercial protocol validation).

  • PubChem. "Compound Summary: Ac-Asp-Tyr-Met-Gly-NH2." National Library of Medicine. Link (Chemical structure verification).

Sources

Application Note: In Vitro Tyrosine Sulfation Assay with Ac-DYMG-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for measuring Tyrosylprotein Sulfotransferase (TPST) activity using the synthetic tetrapeptide Ac-DYMG-NH2 (Acetyl-Asp-Tyr-Met-Gly-Amide). This peptide represents the minimal consensus sequence required for tyrosine sulfation. The assay utilizes


S-labeled 3'-phosphoadenosine 5'-phosphosulfate (

S-PAPS) as the sulfonate donor. Separation of the sulfated product is achieved via Reverse-Phase HPLC (RP-HPLC), offering superior resolution over filter-binding methods for small peptides. This guide is designed for researchers investigating TPST kinetics, substrate specificity, or small-molecule inhibition.

Introduction & Biological Context

Tyrosine sulfation is a ubiquitous post-translational modification occurring in the trans-Golgi network (TGN). It is catalyzed by two isoenzymes, TPST1 and TPST2 , which transfer a sulfonate group from the universal donor PAPS to specific tyrosine residues.

Why Ac-DYMG-NH2?

The selection of the substrate is critical for assay validity. Ac-DYMG-NH2 is the "gold standard" synthetic substrate for several mechanistic reasons:

  • Consensus Recognition: The presence of an acidic residue (Aspartate, D) immediately N-terminal to the Tyrosine (Y) is the primary structural determinant for TPST recognition [1].

  • Stability: The N-terminal acetylation (Ac) and C-terminal amidation (NH2) mimic the internal peptide bond structure of a protein, preventing degradation by exopeptidases during incubation.

  • Solubility: The sequence is highly soluble in aqueous buffers, unlike longer hydrophobic transmembrane domains.

Reaction Mechanism

The reaction follows a sequential bi-bi mechanism where TPST binds the peptide and PAPS, facilitates the nucleophilic attack of the tyrosine hydroxyl group on the sulfate, and releases the sulfated peptide and adenosine 3',5'-diphosphate (PAP).

ReactionMechanism PAPS PAPS (Sulfate Donor) TPST TPST Enzyme (Mn2+ Dependent) PAPS->TPST Peptide Ac-DYMG-NH2 (Substrate) Peptide->TPST Complex Transition State Complex TPST->Complex Binding Product Ac-DY(SO3)MG-NH2 (Sulfated Peptide) Complex->Product Sulfonate Transfer PAP PAP (Byproduct) Complex->PAP

Figure 1: Enzymatic mechanism of TPST-mediated sulfation of Ac-DYMG-NH2.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Substrate Ac-DYMG-NH2 (>95% purity)Tyrosine acceptor. Dissolve in 50% DMSO or water to 10 mM stock.
Donor [

S]PAPS (Specific Activity > 15 Ci/mmol)
Radioactive sulfonate donor.
Enzyme Source Recombinant TPST1/2 or Golgi MicrosomesCatalytic agent.
Buffer System MES (2-[N-morpholino]ethanesulfonic acid)Maintains pH 6.5 (Optimal for TPST).
Cofactor Manganese Chloride (

)
Essential divalent cation for TPST activity.
Stop Solution EDTA (0.5 M, pH 8.0)Chelates

to instantly halt reaction.
HPLC Instrumentation
  • Column: C18 Reverse-Phase (e.g., Vydac 218TP54, 4.6 x 250 mm).

  • Detector: Flow Scintillation Analyzer (or fraction collector + liquid scintillation counter).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Experimental Protocol: Radiometric HPLC Assay

This protocol is designed for a standard 50 µL reaction volume.

Step 1: Buffer Preparation (Assay Mix)

Prepare a 2X Assay Buffer to ensure consistent concentrations.

  • Composition (2X):

    • 100 mM MES, pH 6.5

    • 20 mM

      
      
      
    • 2 mM NaF (Phosphatase inhibitor, optional but recommended)

    • 1% Triton X-100 (Only if using crude microsomes to solubilize the enzyme; omit for soluble recombinant TPST).

Step 2: Reaction Assembly
  • Thaw reagents on ice.

  • Prepare Substrate Mix: Dilute Ac-DYMG-NH2 to 200 µM in water (Final concentration will be 100 µM).

  • Prepare Isotope Mix: Dilute [

    
    S]PAPS with unlabeled PAPS to achieve a final concentration of 5-10 µM (approx. 100,000 cpm per assay point).
    
  • Assemble in 1.5 mL microfuge tubes:

    • 25 µL 2X Assay Buffer

    • 5 µL Ac-DYMG-NH2 (100 µM final)

    • 5 µL [

      
      S]PAPS Mix 
      
    • 10 µL Water (or inhibitor/vehicle)

  • Pre-warm tubes to 30°C for 2 minutes.

Step 3: Initiation and Incubation
  • Start Reaction: Add 5 µL of TPST Enzyme to the tube.

  • Mix: Gently tap (do not vortex vigorously).

  • Incubate: 30°C for 30 minutes.

    • Note: The reaction is linear for approx. 45-60 mins. 30 mins is safe for initial velocity (

      
      ) determination.
      
Step 4: Termination
  • Add 10 µL of 0.5 M EDTA (pH 8.0) to chelate the

    
    .
    
  • Place samples on ice immediately.

  • Centrifuge at 10,000 x g for 2 minutes to pellet any precipitated protein (if using microsomes).

Step 5: Separation (RP-HPLC)

The critical challenge is separating the highly radioactive [


S]PAPS from the sulfated peptide.
  • Injection: Inject 50 µL of the stopped reaction onto the C18 column.

  • Gradient Profile:

    • 0-5 min: 0% B (Isocratic Wash) -> Elutes free sulfate and PAPS.

    • 5-25 min: 0% to 30% B (Linear Gradient) -> Elutes Sulfated Peptide.

    • 25-30 min: 30% to 100% B (Wash).

  • Flow Rate: 1.0 mL/min.

Step 6: Detection & Quantification
  • Peak Identification:

    • [

      
      S]PAPS:  Elutes in the void volume (very early, hydrophilic).
      
    • Ac-DY(SO3)MG-NH2: Elutes earlier than the non-sulfated peptide due to the negative charge of the sulfate group, but significantly later than PAPS.

    • Validation: Run a standard of non-sulfated Ac-DYMG-NH2 (monitor UV at 214 nm or 280 nm) to mark the retention time. The sulfated radioactive peak should appear 1-2 minutes before the UV peak of the non-sulfated substrate.

Workflow Visualization

Workflow Prep 1. Prepare 2X Buffer (MES pH 6.5 + MnCl2) Mix 2. Assemble Reaction (Peptide + 35S-PAPS) Prep->Mix Incubate 3. Add Enzyme & Incubate (30°C, 30 min) Mix->Incubate Stop 4. Stop Reaction (Add 0.5M EDTA) Incubate->Stop Inject 5. Inject into HPLC (C18 Column) Stop->Inject Detect 6. Flow Scintillation Counting (Measure 35S-Peptide Peak) Inject->Detect

Figure 2: Step-by-step workflow for the radiometric TPST assay.

Data Analysis

To calculate the specific activity of the enzyme:

  • Integrate Peak Area: Calculate the CPM (Counts Per Minute) of the sulfated peptide peak.

  • Background Subtraction: Subtract CPM from a "No Enzyme" or "Boiled Enzyme" control.

  • Convert to Moles:

    
    
    
  • Calculate Velocity:

    
    
    

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Signal PAPS hydrolysisPAPS is unstable. Store at -80°C in small aliquots. Avoid repeated freeze-thaw.
High Background Incomplete separationEnsure the column is equilibrated. PAPS tails can bleed into the peptide region if the gradient starts too fast.
No Activity Missing CofactorVerify

is in the buffer. EDTA in the enzyme stock can kill the reaction (dialyze enzyme if necessary).
Peak Shift pH effects on HPLCTFA acidifies the mobile phase. Ensure the peptide is fully protonated/deprotonated consistently.

Expert Insight - The "Sulfation Code": While Ac-DYMG-NH2 is a generic substrate, TPST1 and TPST2 have subtle specificity differences. If you observe low activity with TPST2 compared to TPST1 using this peptide, consider that TPST2 often prefers flanking basic residues or specific secondary structures not present in this minimal tetrapeptide [2]. However, for general activity monitoring, Ac-DYMG-NH2 remains the most reliable comparator.

References

  • Niehrs, C., & Huttner, W. B. (1990). Purification and characterization of tyrosylprotein sulfotransferase.[1] EMBO Journal, 9(1), 35–42.[1] Link

  • Niehrs, C., Kraft, M., Lee, R. W., & Huttner, W. B. (1990). Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides.[2] Journal of Biological Chemistry, 265(15), 8525–8532.[2] Link

  • Bundgaard, C., et al. (2008). Investigations of the stability of the cholecystokinin-like peptide Ac-DYMG-NH2. Chemical Biology & Drug Design.
  • Kehoe, J. W., & Bertozzi, C. R. (2000). Tyrosine sulfation: a modulator of extracellular protein-protein interactions. Chemistry & Biology, 7(3), R57-R61. Link

Sources

Application Note: A Practical Guide to the Solid-Phase Synthesis of Ac-Asp-Tyr-Met-Gly-NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed, field-proven protocol for the synthesis of the tetrapeptide Ac-Asp-Tyr-Met-Gly-NH₂ using Fmoc-based solid-phase peptide synthesis (SPPS). The document outlines the strategic selection of resin, protecting groups, and coupling reagents, offering a step-by-step workflow from resin preparation to final peptide characterization. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting their peptide synthesis endeavors.

Introduction: The Strategy of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.

This application note details the synthesis of the N-terminally acetylated and C-terminally amidated tetrapeptide, Acetyl-Aspartyl-Tyrosyl-Methionyl-Glycinamide (Ac-Asp-Tyr-Met-Gly-NH₂). The protocol is designed for researchers, scientists, and drug development professionals, providing not just a procedure, but also the scientific rationale behind each step.

Foundational Choices: Materials and Reagents

The success of SPPS is predicated on the judicious selection of the solid support, protected amino acids, and reaction agents.

Solid Support: Rink Amide Resin

To achieve a C-terminal amide, a Rink Amide resin is the support of choice.[2] The linker of this resin is designed to be stable throughout the synthesis but can be cleaved under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid) to release the peptide as a carboxamide.[2]

Protected Amino Acids

The Fmoc/tBu strategy requires orthogonal protecting groups that are stable to the conditions used for Fmoc removal (typically piperidine) but are cleaved during the final acidolytic release from the resin.

  • Fmoc-Gly-OH: As glycine has no side chain, no additional protecting group is required.

  • Fmoc-Met-OH: The thioether side chain of methionine is generally not protected. However, it is susceptible to oxidation, a consideration primarily for the final cleavage step.[3]

  • Fmoc-Tyr(tBu)-OH: The phenolic hydroxyl group of tyrosine is nucleophilic and must be protected to prevent side reactions during coupling. The tert-butyl (tBu) ether is the standard choice, as it is stable to piperidine but readily removed by trifluoroacetic acid (TFA).[4][5]

  • Fmoc-Asp(OtBu)-OH: The β-carboxyl group of aspartic acid requires protection to prevent it from reacting during coupling. More importantly, improper protection can lead to the formation of a stable six-membered aspartimide ring, a common and problematic side reaction. The tert-butyl (OtBu) ester is the standard protecting group used to minimize this side reaction.[2][6]

Coupling and Activation Reagents

The formation of the amide bond is the central reaction in peptide synthesis. This requires the activation of the C-terminal carboxylic acid of the incoming amino acid.

  • Coupling Reagent System: DIC/OxymaPure: While various coupling reagents exist, the combination of N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended. This system offers excellent coupling efficiency with minimal racemization.[7][8] OxymaPure serves as an additive that forms a reactive ester with the DIC-activated amino acid, enhancing coupling speed and suppressing side reactions.[8] This combination is also considered a safer alternative to reagents based on the potentially explosive HOBt or HOAt.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual synthesis of Ac-Asp-Tyr-Met-Gly-NH₂ on a 0.1 mmol scale.

Reagent and Materials Summary
Reagent/Material Molecular Weight ( g/mol ) Purpose
Rink Amide Resin (0.6 mmol/g)N/ASolid Support
Fmoc-Gly-OH297.31Amino Acid 1
Fmoc-Met-OH371.46Amino Acid 2
Fmoc-Tyr(tBu)-OH459.54Amino Acid 3
Fmoc-Asp(OtBu)-OH411.45Amino Acid 4
N,N-Dimethylformamide (DMF)73.09Solvent
Dichloromethane (DCM)84.93Solvent
20% (v/v) Piperidine in DMFN/AFmoc Deprotection
N,N'-Diisopropylcarbodiimide (DIC)126.20Coupling Activator
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)142.11Coupling Additive
N,N-Diisopropylethylamine (DIPEA)129.24Base
Acetic Anhydride102.09Acetylation Reagent
Trifluoroacetic Acid (TFA)114.02Cleavage Reagent
Triisopropylsilane (TIS)158.36Scavenger
1,2-Ethanedithiol (EDT)94.20Scavenger
Deionized Water (H₂O)18.02Scavenger
Diethyl Ether (cold)74.12Precipitation Solvent

Synthesis Workflow: Step-by-Step Guide

The synthesis follows a cyclical process of deprotection and coupling, followed by N-terminal modification and final cleavage.

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_cycle 2. Iterative Coupling Cycles (4x) cluster_end 3. Finalization Resin_Prep Swell Rink Amide Resin in DMF Fmoc_Removal_Initial Initial Fmoc Removal (20% Piperidine/DMF) Resin_Prep->Fmoc_Removal_Initial Couple_AA Couple Fmoc-AA-OH (DIC/Oxyma in DMF) Fmoc_Removal_Initial->Couple_AA Couple Glycine Wash_1 Wash (DMF) Couple_AA->Wash_1 Deprotect Fmoc Removal (20% Piperidine/DMF) Wash_1->Deprotect Wash_2 Wash (DMF, DCM) Deprotect->Wash_2 Wash_2->Couple_AA Next Amino Acid Acetylation N-Terminal Acetylation (Acetic Anhydride/DIPEA) Wash_2->Acetylation After Final AA (Asp) Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification & Analysis (RP-HPLC, ESI-MS) Cleavage->Purification

Figure 1: Overall workflow for the synthesis of Ac-Asp-Tyr-Met-Gly-NH₂.
Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place 167 mg of Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Add ~5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.

Chain Elongation: Coupling Cycles (Gly, Met, Tyr, Asp)

This cycle is repeated for each amino acid in the sequence (from C-terminus to N-terminus: Gly -> Met -> Tyr -> Asp).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid (e.g., Fmoc-Gly-OH) and 3 equivalents of OxymaPure (42.6 mg, 0.3 mmol) in ~3 mL of DMF. Add 3 equivalents of DIC (47 µL, 0.3 mmol). Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain.

  • Washing: Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). The resin is now ready for the next coupling cycle.

N-Terminal Acetylation

After the final amino acid (Fmoc-Asp(OtBu)-OH) has been coupled and the Fmoc group removed, the N-terminus is capped with an acetyl group.

  • Washing: Ensure the resin (H₂N-Asp(OtBu)-Tyr(tBu)-Met-Gly-Resin) is washed thoroughly with DMF.

  • Acetylation Reaction: Prepare a capping solution of acetic anhydride (10 eq, 1 mmol, 94 µL) and DIPEA (5 eq, 0.5 mmol, 87 µL) in ~5 mL of DMF. Add this solution to the resin.

  • Incubation: Agitate the mixture for 30-45 minutes at room temperature.

  • Washing: Drain the acetylation solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Drying: Dry the peptidyl-resin under a high vacuum for at least 4 hours, or preferably overnight.

Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (tBu and OtBu).

Safety Precaution: This procedure must be performed in a certified fume hood. TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Prepare Cleavage Cocktail: In a glass vial, prepare the cleavage cocktail. A recommended mixture for this peptide is Reagent K or a modification thereof: TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . For a 10 mL total volume, this would be:

    • TFA: 9.25 mL

    • Water: 0.25 mL

    • TIS: 0.25 mL

    • EDT: 0.25 mL

    • Rationale: TFA is the strong acid for cleavage. Water and TIS are carbocation scavengers, primarily for the t-butyl cations generated from the protecting groups.[9] EDT is a soft scavenger that helps protect the methionine side chain from oxidation and alkylation.[10]

  • Cleavage Reaction: Add ~5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

  • Incubation: Stopper the vessel and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold 50 mL centrifuge tube. Wash the resin beads twice with a small amount of fresh TFA (~1 mL) and combine the filtrates. Add the combined TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension (e.g., 4000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Structures cluster_gly Fmoc-Gly-OH cluster_met Fmoc-Met-OH cluster_tyr Fmoc-Tyr(tBu)-OH cluster_asp Fmoc-Asp(OtBu)-OH Gly Met Tyr Asp

Figure 2: Structures of the protected amino acids used in the synthesis.

Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small percentage of B can be added).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm (the latter for the tyrosine residue).

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level (>95%).

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

  • Expected Molecular Weight:

    • C₂₂H₃₁N₅O₈S

    • Monoisotopic Mass: 541.19 Da

    • Average Mass: 541.60 Da

  • Expected Ion: The primary ion observed will likely be the protonated molecular ion [M+H]⁺ at m/z 542.2. Depending on the instrument settings, other adducts such as [M+Na]⁺ may also be observed.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of Ac-Asp-Tyr-Met-Gly-NH₂. By understanding the rationale behind the choice of resin, protecting groups, coupling strategy, and cleavage conditions, researchers can confidently execute this synthesis and adapt the principles outlined herein for the production of other peptide sequences. The successful synthesis, purification, and characterization of the target peptide according to this guide will yield a high-purity product suitable for a wide range of research applications.

References

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]

  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Reddit. (2022, June 6). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ac-Asp-Tyr-Met-Gly-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Stability Center. Subject: Ac-Asp-Tyr-Met-Gly-NH2 (DYMG Derivative) Primary CQA (Critical Quality Attribute): Methionine Oxidation Status

Executive Summary

You are working with Ac-Asp-Tyr-Met-Gly-NH2, a tetrapeptide with a specific vulnerability profile. While the N-terminal Acetylation and C-terminal Amidation provide resistance against exopeptidases, the internal Methionine (Met) residue is a "canary in the coal mine." It acts as a potent scavenger of Reactive Oxygen Species (ROS), sacrificing itself to form Methionine Sulfoxide (+16 Da) and subsequently Methionine Sulfone (+32 Da).

The Critical Tension:

  • Methionine: Requires protection from oxygen/peroxides.

  • Aspartate (Asp): The Asp-Tyr bond is susceptible to acid-catalyzed hydrolysis or aspartimide formation. Aggressive acidic protocols used to rescue Met can inadvertently damage Asp.

This guide provides the protocols to navigate this instability.

Module 1: Prevention Protocols (The Shield)

Storage & Handling Standards
  • Lyophilized State: Store at -20°C (routine) or -80°C (long-term >6 months).

    • Why: Oxidation is temperature-dependent. Arrhenius kinetics dictate that lowering temperature significantly slows the rate of ROS attack.

  • Atmosphere: Always blanket vials with dry Argon or Nitrogen before closing.

    • Why: Oxygen in the headspace is sufficient to oxidize nanomolar quantities of peptide. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Thawing: Allow the vial to reach room temperature before opening.

    • Why: Opening a cold vial condenses atmospheric moisture inside. Water acts as a vector for dissolved oxygen and can accelerate Asp hydrolysis.

Solvent Hygiene (The Hidden Culprit)

The #1 cause of "mystery oxidation" is the use of aged solvents containing peroxides.

SolventRisk LevelMitigation Protocol
Water MediumUse Milli-Q (18.2 MΩ). Degas by sonication or He/N2 sparging for 15 mins before use.
Acetonitrile LowUse HPLC-grade. Check expiration.
THF / Ethers CRITICAL Avoid if possible. If required, test for peroxides using starch-iodide strips. ethers form explosive peroxides that rapidly oxidize Met.
TFA HighFresh ampules only. Aged TFA accumulates aldehydes and oxidants.

Module 2: Diagnostic Workflow (The Lens)

How do you know if your peptide is oxidized?

The "+16 Da" Signature

In Mass Spectrometry (ESI-MS), look for the characteristic mass shifts.

  • Native Peptide (M): Monoisotopic Mass

    
    
    
  • Sulfoxide (M+O):

    
     Da (Reversible)
    
  • Sulfone (M+2O):

    
     Da (Generally Irreversible)
    
The "Left Shift" in HPLC

Oxidation changes the polarity of the Methionine side chain from hydrophobic (thioether) to hydrophilic (sulfoxide).

  • Observation: The oxidized species will elute earlier (smaller retention time,

    
    ) than the native peptide on a Reverse Phase (C18) column.
    
  • Resolution: If you see a small "shoulder" peak eluting 1-2 minutes before your main peak, that is likely the Met-Sulfoxide impurity.

Visualization: The Oxidation Pathway

MetOxidation Native Native Met (Hydrophobic) Sulfoxide Met-Sulfoxide (+16 Da) (Hydrophilic / Polar) Native->Sulfoxide Oxidation (Fast) ROS ROS / Peroxides (O2, H2O2) ROS->Native Sulfoxide->Native Reduction (NH4I / DMS) Sulfone Met-Sulfone (+32 Da) (Irreversible) Sulfoxide->Sulfone Strong Oxidation (Slow)

Caption: The Methionine oxidation cascade. Note that the first step (Sulfoxide) is reversible via chemical reduction, while the second step (Sulfone) is permanent damage.

Module 3: Rescue Protocols (The Antidote)

CRITICAL WARNING: Common reducing agents like DTT (Dithiothreitol) and TCEP are effective for disulfide bonds (Cys-Cys) but are INEFFECTIVE at reducing Methionine Sulfoxide. Do not waste your sample trying them.

The "NH4I / DMS" Rescue Method

This is the gold standard for chemically reverting Met(O) to Met.

Reagents:

  • Ammonium Iodide (NH4I)[1][2]

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic Acid (TFA)[2]

Protocol:

  • Dissolve: Dissolve the oxidized peptide in neat TFA (approx. 1-5 mg/mL).

  • Cocktail: Add DMS (dimethyl sulfide) and NH4I.

    • Ratio: TFA : DMS : NH4I (approx. 90 : 5 : 5 v/v/w).

    • Note: The solution may turn reddish/brown due to iodine liberation.

  • Incubate: 0°C for 30-60 minutes.

    • Control: Keep it cold to minimize acid hydrolysis of the Asp-Tyr bond.

  • Quench: Pour the mixture into cold diethyl ether to precipitate the peptide OR dilute largely with water and lyophilize immediately.

  • Clean-up: The iodine must be removed. Use Ascorbic Acid (Vitamin C) wash or simply rely on RP-HPLC purification (Iodine elutes in the void volume or washes out).

FAQs: Troubleshooting

Q1: I see a +16 Da peak, but I used DTT in my buffer. Why is it still there? A: As noted in Module 3, DTT does not reduce Methionine Sulfoxide. It only reduces disulfides. To prevent oxidation during handling, you can add free Methionine (1-5 mM) to your buffer. The free Met acts as a "decoy" scavenger, absorbing the ROS before they attack your peptide.

Q2: Can I just use high pH to avoid Asp cleavage? A: High pH (>8.0) accelerates the oxidation of Methionine and can also lead to deamidation if you had Asn/Gln (not present here) or racemization of the Asp. The sweet spot for Ac-Asp-Tyr-Met-Gly-NH2 is pH 4.0 - 6.0 . This balances the risk of Asp hydrolysis (acidic) and Met oxidation (basic/neutral).

Q3: My peptide has a +32 Da shift. Can I fix it? A: Likely not. This indicates the formation of Methionine Sulfone. This bond is extremely stable. The conditions required to reduce the sulfone would destroy the peptide backbone. You must re-synthesize or re-purify the sample.

Q4: I am doing a synthesis cleavage. How do I prevent this? A: If you are cleaving this peptide from a resin (SPPS), use Reagent H or a modified Reagent K.

  • Recommended Cocktail: TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5%).[2]

  • The Iodide/DMS/Thioanisole combo actively keeps Met reduced during the harsh TFA cleavage.

References

  • Methionine Oxid

    • Title: Methionine oxidation in peptides: Synthesis and purific
    • Source: National Institutes of Health (PMC) / J. Pept. Sci.
    • URL:[Link]

  • Chemical Reduction of Met(O)

    • Title: Reduction of methionine sulfoxide in peptide thioesters with NH4I–Me2S.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • LC-MS Identification of Oxid

    • Title: Identification of Peptide Oxidation by Tandem Mass Spectrometry (+16 Da Shift).
    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • Peptide Stability Guidelines

    • Title: Peptide Stability and Potential Degradation Pathways (Met & Asp).

    • Source: Sigma-Aldrich Technical Guides.

Sources

Technical Support Center: Optimizing TPST-Catalyzed Sulfation of Ac-Asp-Tyr-Met-Gly-NH2

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the enzymatic sulfation of the peptide Ac-Asp-Tyr-Met-Gly-NH2 using Tyrosylprotein Sulfotransferase (TPST).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the TPST reaction for sulfating my peptide?

A1: The reaction involves the enzyme Tyrosylprotein Sulfotransferase (TPST), which catalyzes the transfer of a sulfonate group (SO3) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the tyrosine (Tyr) residue within your peptide, Ac-Asp-Tyr-Met-Gly-NH2.[1][2] This post-translational modification results in the formation of a tyrosine O-sulfate ester.[1] The presence of an acidic residue, in this case, Aspartic Acid (Asp), immediately preceding the target tyrosine is a key recognition motif for many TPSTs, making your peptide a good candidate for sulfation.[3][4][5]

Experimental Workflow & Troubleshooting Guide

Below is a logical workflow for setting up and optimizing the TPST reaction for your peptide. Each step is followed by potential troubleshooting scenarios and their solutions.

TPST_Workflow cluster_prep 1. Reagent Preparation & QC cluster_reaction 2. Reaction Setup & Optimization cluster_analysis 3. Analysis & Troubleshooting P1 Prepare Buffers & Reagents P2 Verify Peptide Purity & Concentration P1->P2 P3 Assess TPST Activity & PAPS Integrity P2->P3 R1 Initial Reaction Setup (Standard Conditions) P3->R1 Proceed if reagents are validated R2 Titrate Enzyme & Substrate Concentrations R1->R2 R3 Optimize Reaction Time & Temperature R2->R3 A1 Analyze Reaction Products (HPLC, MS) R3->A1 Proceed to analysis A2 Troubleshoot Low Yield A1->A2 A3 Troubleshoot Incomplete Reaction A1->A3

Caption: Logical workflow for TPST reaction optimization.

Part 1: Reagent Preparation & Quality Control

Q2: What are the critical components of the TPST reaction buffer and how should I prepare them?

A2: A well-defined buffer system is crucial for optimal TPST activity. Here is a standard starting point:

ComponentRecommended ConcentrationRationale
Buffer 50 mM Tris-HCl or HEPESProvides a stable pH environment. TPSTs typically have acidic pH optima, but starting at neutral pH is common.[6]
pH 7.4A good starting point for many enzymatic reactions.[7]
Divalent Cations 10 mM MnCl₂ and/or 10 mM MgCl₂Some TPST isoforms are stimulated by the presence of divalent cations like Mn²⁺ or Mg²⁺.[6][8]
Reducing Agent 1-2 mM DTT (Dithiothreitol)TPSTs may contain disulfide bonds, and a reducing agent can help maintain enzyme stability and activity.[2]

Troubleshooting Reagent Preparation:

  • Issue: Precipitate forms in the buffer upon storage.

    • Cause & Solution: This could be due to bacterial growth or instability of components. Prepare fresh buffer for each experiment and filter-sterilize if storing for short periods at 4°C.

  • Issue: Inconsistent results between experiments.

    • Cause & Solution: Ensure all reagents are from high-purity sources. The quality of PAPS is particularly critical; it can degrade over time or contain inhibitors like 3'-phosphoadenosine-5'-phosphate (PAP).[9] It is advisable to purchase high-quality PAPS and prepare fresh solutions.[10]

Q3: How do I confirm the purity and concentration of my Ac-Asp-Tyr-Met-Gly-NH2 peptide?

A3: Accurate peptide concentration is essential for stoichiometric calculations.

  • Purity Check: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. The peptide should ideally appear as a single major peak.

  • Concentration Determination: The most accurate method is amino acid analysis. Alternatively, if the peptide is in a simple, known buffer, UV absorbance at 280 nm can be used, although this is less accurate as only Tyrosine in your peptide absorbs at this wavelength.

Part 2: Reaction Setup & Optimization

Q4: What are the recommended starting concentrations for my peptide, TPST, and PAPS?

A4: Begin with a set of standard conditions and then optimize each component.

ComponentStarting ConcentrationRationale
Ac-Asp-Tyr-Met-Gly-NH2 10-50 µMThis range is often a good starting point for peptide substrates.
TPST Enzyme 0.1-1 µMThe optimal concentration will depend on the specific activity of your enzyme preparation.
PAPS 50-200 µMPAPS should be in molar excess to the peptide substrate.

Experimental Protocol: Initial Reaction Setup

  • Prepare a master mix of the reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM DTT).

  • In a microcentrifuge tube, combine the master mix, Ac-Asp-Tyr-Met-Gly-NH2, and PAPS to their final concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the TPST enzyme.

  • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 1% Trifluoroacetic Acid (TFA) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analyze the products by RP-HPLC or LC-MS.

Reaction_Setup cluster_mix 1. Prepare Master Mix cluster_reaction 2. Initiate Reaction cluster_analysis 3. Stop & Analyze M1 Buffer M2 Peptide M3 PAPS R1 Pre-incubate at 37°C M3->R1 R2 Add TPST Enzyme R1->R2 R3 Incubate R2->R3 S1 Stop Reaction (TFA or Heat) R3->S1 A1 Analyze (HPLC/MS) S1->A1

Caption: Step-by-step TPST reaction setup.

Q5: My initial reaction shows very low yield. What should I troubleshoot first?

A5: Low yield is a common issue. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity:

    • Problem: The TPST enzyme may be inactive or have low specific activity.

    • Solution: Test the enzyme with a known positive control peptide if available. If not, systematically increase the TPST concentration in the reaction. Ensure proper storage and handling of the enzyme to prevent degradation.

  • PAPS Degradation:

    • Problem: PAPS is notoriously unstable, especially in solution.[10][11]

    • Solution: Prepare fresh PAPS solutions for each experiment. Avoid multiple freeze-thaw cycles. Consider using a PAPS regenerating system if performing large-scale reactions.

  • Sub-optimal pH:

    • Problem: TPST enzymes have distinct pH optima, which can be acidic.[6]

    • Solution: Perform the reaction across a range of pH values (e.g., 6.0 to 8.0) to determine the optimal pH for your specific TPST and peptide combination.

  • Product Inhibition:

    • Problem: The reaction product PAP (3'-phosphoadenosine-5'-phosphate) is a known inhibitor of TPSTs.[9]

    • Solution: If the reaction stalls at a low conversion rate, it might be due to product inhibition. Try to maintain a high PAPS to PAP ratio. In some cases, adding a phosphatase to degrade PAP can improve yields, but this must be done cautiously to avoid dephosphorylating PAPS.

Q6: The reaction seems to be incomplete, with both starting material and product present. How can I drive it to completion?

A6: Incomplete reactions can be addressed by optimizing several parameters:

  • Reaction Time:

    • Problem: The incubation time may be too short.

    • Solution: Perform a time-course experiment, taking aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes) to determine when the reaction plateaus.

  • Enzyme or PAPS Limitation:

    • Problem: The enzyme or PAPS may be the limiting reagent.

    • Solution: After an initial incubation period (e.g., 60 minutes), "spike" the reaction with additional TPST or PAPS and continue the incubation. If the reaction proceeds further, it indicates that the spiked component was limiting.

  • Temperature:

    • Problem: The reaction temperature may not be optimal.

    • Solution: While 37°C is a standard starting point, test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal balance between enzyme activity and stability.

Part 3: Analysis of Reaction Products

Q7: How can I best analyze the reaction products to determine the yield?

A7: RP-HPLC and Mass Spectrometry are the primary methods for analysis.

  • RP-HPLC:

    • Method: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The sulfated peptide is more hydrophilic and will typically elute earlier than the non-sulfated peptide.[12][13][14][15]

    • Quantification: Integrate the peak areas of the starting material and the product to calculate the percent conversion.

  • Mass Spectrometry (MS):

    • Method: LC-MS is ideal for confirming the identity of the product. The sulfated peptide will have a mass increase of 79.957 Da compared to the starting material.[16]

    • Important Note: The sulfate group is labile and can be lost during mass spectrometry analysis, especially with certain ionization methods.[16][17][18] Look for a characteristic neutral loss of 80 Da in the MS/MS spectrum. This lability can make it difficult to distinguish from phosphorylation (a mass increase of 79.966 Da) without high-resolution mass spectrometry.[16][18]

Troubleshooting Analysis:

  • Issue: Poor peak shape or resolution in HPLC.

    • Cause & Solution: Optimize the HPLC gradient. A shallower gradient can improve the separation of the product and substrate peaks.[13] Ensure the sample is fully dissolved and free of particulates.

  • Issue: No clear product peak is observed in HPLC, but MS shows a mass corresponding to the sulfated peptide.

    • Cause & Solution: The product may be co-eluting with the starting material. Further optimize the HPLC method (e.g., change the mobile phase or use a different column chemistry).

References

  • Wikipedia. Tyrosylprotein sulfotransferase. [Link]

  • Ouyang, Y. B., Lane, W. S., & Moore, K. L. (1998). Tyrosylprotein sulfotransferase: Purification and molecular cloning of an enzyme that catalyzes tyrosine O-sulfation, a common posttranslational modification of eukaryotic proteins. Proceedings of the National Academy of Sciences, 95(6), 2896–2901. [Link]

  • Dong, J., Li, Z., & Ding, F. (2016). Structural and energetic determinants of tyrosylprotein sulfotransferase sulfation specificity. Bioinformatics, 32(21), 3298–3305. [Link]

  • Eagles, P. A., et al. (2018). New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. Biochemical Journal, 475(15), 2435–2455. [Link]

  • Slomiany, A., & Slomiany, B. L. (1992). Stimulation of tyrosylprotein sulfotransferase activity by ethanol: role of increased enzyme level. Alcoholism, Clinical and Experimental Research, 16(6), 1153–1157. [Link]

  • Lin, W. C., et al. (2018). Preparation of Tyrosylprotein Sulfotransferases for In Vitro One-Pot Enzymatic Synthesis of Sulfated Proteins/Peptides. ACS Omega, 3(10), 12691–12699. [Link]

  • ResearchGate. Post-translational tyrosine sulfation reaction catalysed by TPST. [Link]

  • Komori, R., et al. (2007). Identification of tyrosylprotein sulfotransferase in Arabidopsis. Proceedings of the National Academy of Sciences, 104(37), 14881–14886. [Link]

  • Eagles, P. A., et al. (2018). New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. National Institutes of Health. [Link]

  • Teramoto, T., Fujikawa, Y., Kawaguchi, Y., & Nakanishi, T. (2013). Crystal structure of human tyrosylprotein sulfotransferase-2 reveals the mechanism of protein tyrosine sulfation reaction. Nature Communications, 4, 1572. [Link]

  • Medzihradszky, K. F., et al. (2020). A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi. Journal of the American Society for Mass Spectrometry, 31(12), 2471–2483. [Link]

  • Li, Y., et al. (2023). Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores. ACS Nano, 17(20), 20037–20046. [Link]

  • ResearchGate. New tools for evaluating protein tyrosine sulphation: Tyrosyl Protein Sulphotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. [Link]

  • JPT Peptide Technologies. Sulfated Peptides. [Link]

  • PubChem. Ac-D-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2. [Link]

  • Mishiro, E., et al. (2006). Differential enzymatic characteristics and tissue-specific expression of human TPST-1 and TPST-2. Journal of Biochemistry, 140(5), 731–737. [Link]

  • Chen, Y. J., et al. (2021). Inhibition of the SLC35B2–TPST2 Axis of Tyrosine Sulfation Attenuates the Growth and Metastasis of Pancreatic Ductal Adenocarcinoma. Cancers, 13(9), 2056. [Link]

  • Medzihradszky, K. F., et al. (2004). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1451–1462. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • ResearchGate. Methods for the assay of TPST activity and the detection of PTS. [Link]

  • bioRxiv. Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Mark. [Link]

  • ResearchGate. HPLC Analysis and Purification of Peptides. [Link]

  • Lansky, S., et al. (2014). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry, 289(3), 1345–1354. [Link]

  • Frontiers. Human Sulfotransferase Assays With PAPS Production in situ. [Link]

  • Ouyang, Y., & Moore, K. L. (1998). Existence of distinct tyrosylprotein sulfotransferase genes: Molecular characterization of tyrosylprotein sulfotransferase-2. Journal of Biological Chemistry, 273(38), 24770–24774. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Wikipedia. Amino acid. [Link]

  • ResearchGate. Synthesis and stability of [35S]3-phosphoadenosine 5phosphosulfate.... [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. [Link]

  • Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

  • PubChem. Ac-Phe-Met-Asp-Tyr-Trp-Glu-Gly-D-Leu-NH2. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

  • PubChem. Ac-Lys-Phe-Met-Asp-Val-Tyr-Gln-Arg-Ser-Tyr-NH2. [Link]

Sources

Technical Support Center: Resolving Impurities in Ac-Asp-Tyr-Met-Gly-NH2 HPLC Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of the synthetic peptide Ac-Asp-Tyr-Met-Gly-NH2. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purity and impurity issues encountered during HPLC analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity of your analytical results.

Introduction: The Challenge of Peptide Purity

The tetrapeptide Ac-Asp-Tyr-Met-Gly-NH2, while seemingly simple, contains residues prone to specific modifications during synthesis, purification, and storage. The presence of Aspartic acid (Asp) next to Tyrosine (Tyr) and an easily oxidizable Methionine (Met) residue makes this peptide particularly susceptible to impurity formation. A clean HPLC profile is paramount for accurate quantification and biological assessment. This guide will equip you to identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding impurities in Ac-Asp-Tyr-Met-Gly-NH2 analysis.

Q1: I see an unexpected peak eluting just before my main peptide peak. What could it be?

A1: A pre-peak is often indicative of methionine sulfoxide formation. The oxidation of the methionine residue to methionine sulfoxide introduces a polar sulfoxide group, making the peptide more hydrophilic and thus causing it to elute earlier on a reversed-phase HPLC column.[1][2] This is a very common modification for methionine-containing peptides, especially if the sample has been exposed to air or oxidizing conditions.[3][4]

Q2: My chromatogram shows a cluster of poorly resolved peaks around the main peak. What is the likely cause?

A2: This can be due to aspartimide formation. The Asp-Tyr sequence is susceptible to the formation of a cyclic aspartimide intermediate, particularly under basic or acidic conditions encountered during synthesis and cleavage.[5][6][7][8] This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the β-aspartyl iso-peptide. Furthermore, racemization can occur, leading to a mixture of D- and L-isomers of both α- and β-peptides.[6][9] These closely related species are often difficult to separate by HPLC, resulting in peak broadening or the appearance of a cluster of peaks.[6]

Q3: I am observing peak tailing for my main peptide. What are the common causes and how can I fix it?

A3: Peak tailing in peptide HPLC is often caused by secondary interactions between the peptide and the silica backbone of the stationary phase. This can be due to:

  • Residual Silanols: The silica surface of C18 columns can have residual silanol groups that interact with basic residues in the peptide. Using a high-purity silica column and an appropriate mobile phase modifier like trifluoroacetic acid (TFA) can minimize these interactions.[10]

  • Column Fouling: Accumulation of contaminants from the sample or mobile phase on the column can lead to peak tailing. A proper column wash protocol is essential.[11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and the silanol groups. Operating within the recommended pH range for the column is crucial.

Q4: My retention times are shifting between injections. What should I check?

A4: Retention time variability can stem from several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or selective evaporation of the organic solvent can lead to shifts in retention time.

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven for temperature control is highly recommended.

  • Pump Performance: Issues with the HPLC pump, such as leaks or improper check valve function, can cause flow rate fluctuations.[12]

  • Column Equilibration: Insufficient column equilibration between gradient runs will lead to inconsistent retention.

Troubleshooting Guide: A Systematic Approach

When encountering an unexpected HPLC profile for Ac-Asp-Tyr-Met-Gly-NH2, a systematic approach is key to identifying and resolving the issue.

Workflow for Impurity Identification

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Characterization cluster_3 Confirmation & Resolution Unexpected_Peak Unexpected Peak(s) in HPLC Profile Hypothesize Hypothesize Potential Impurities (e.g., Met-Ox, Aspartimide, Deletion) Unexpected_Peak->Hypothesize LCMS Perform LC-MS Analysis Hypothesize->LCMS Mass_Analysis Analyze Mass Spectrum (+16 Da = Met-Ox, Same Mass = Isomer) LCMS->Mass_Analysis MSMS Perform MS/MS for Sequence Confirmation Mass_Analysis->MSMS Spiking Spiking with Standards (if available) MSMS->Spiking Method_Optimization Optimize HPLC Method (Gradient, pH, Temperature) Spiking->Method_Optimization Purification Purify and Re-analyze Method_Optimization->Purification

Caption: A systematic workflow for identifying and resolving impurities in peptide HPLC analysis.

Issue 1: Suspected Methionine Oxidation
  • Symptoms: Appearance of a new, more polar peak (earlier retention time) in the chromatogram.

  • Causality: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This is a common degradation pathway for methionine-containing peptides.[3][4]

  • Protocol for Confirmation:

    • LC-MS Analysis: The most definitive method. The oxidized peptide will have a mass increase of +16 Da compared to the parent peptide.[2]

    • Forced Oxidation Study:

      • Dissolve a small amount of your peptide standard in a solution of 0.1% hydrogen peroxide in water.

      • Incubate for 1-2 hours at room temperature.

      • Analyze the sample by HPLC. The peak corresponding to the oxidized peptide should increase in area.

  • Resolution:

    • Prevention: During synthesis and storage, use scavengers and store the peptide under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

    • Purification: Reversed-phase HPLC can effectively separate the oxidized peptide from the desired product.

Issue 2: Suspected Aspartimide Formation and Related Isomers
  • Symptoms: A broadened main peak, shoulder peaks, or a cluster of closely eluting peaks.

  • Causality: The Asp-Tyr motif can lead to the formation of a cyclic aspartimide intermediate, which can then rearrange to form a β-linked aspartate isomer or racemize.[6][7][9] These isomers have very similar physicochemical properties, making them difficult to separate.

  • Protocol for Investigation:

    • High-Resolution LC-MS: The isomers will have the same mass as the parent peptide. High-resolution mass spectrometry can confirm the elemental composition.[13]

    • MS/MS Fragmentation Analysis: Fragmentation patterns of the α- and β-aspartyl isomers may differ, allowing for their identification.[14]

    • Method Development:

      • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting peaks.[10]

      • Temperature Screening: Varying the column temperature can alter the selectivity between isomers.

      • pH Variation: Adjusting the mobile phase pH (within the column's stable range) can change the ionization state of the peptides and improve separation.

  • Resolution:

    • Synthesis Strategy: During solid-phase peptide synthesis (SPPS), using protecting groups for the aspartic acid side chain that are less prone to aspartimide formation can mitigate this issue.[9][15][16]

    • Preparative HPLC: A highly efficient preparative HPLC column and an optimized gradient may be required to isolate the desired α-aspartyl peptide.

Data Summary: Potential Impurities and Their Characteristics
ImpurityMass Change (Da)Expected HPLC ElutionIdentification Method
Methionine Sulfoxide+16Earlier than main peakLC-MS, Forced Oxidation
β-Aspartyl Isomer0Very close to main peakHigh-Resolution LC-MS/MS
D-Aspartyl Isomer0Very close to main peakChiral Chromatography, LC-MS/MS
Deletion PeptidesVariesTypically earlierLC-MS/MS
Incomplete DeprotectionVariesTypically laterLC-MS/MS

Experimental Protocols

Protocol 1: Standard HPLC Method for Ac-Asp-Tyr-Met-Gly-NH2
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-40% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve peptide in Mobile Phase A at a concentration of 1 mg/mL.

Note: This is a starting point. Method optimization may be required based on the specific impurities observed.

Protocol 2: LC-MS Analysis for Impurity Identification
  • Utilize the same HPLC method as above, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Acquire both full scan MS data (to identify masses of eluting peaks) and data-dependent MS/MS data (for peptide sequencing and isomer differentiation).[17]

Logical Relationships in Troubleshooting

cluster_0 Problem cluster_1 Initial Checks cluster_2 Impurity Analysis cluster_3 Resolution Problem Poor HPLC Profile System Check HPLC System (Pressure, Leaks) Problem->System Method Verify Method Parameters (Gradient, Flow Rate) Problem->Method Sample Check Sample Prep (Solvent, Concentration) Problem->Sample LCMS LC-MS Analysis (Mass Identification) System->LCMS Method->LCMS Sample->LCMS MSMS MS/MS Analysis (Sequence/Structure) LCMS->MSMS Optimize Optimize HPLC Method (Improve Separation) MSMS->Optimize Purify Re-purify Sample Optimize->Purify

Caption: A decision tree for troubleshooting HPLC issues from system checks to impurity resolution.

References

  • Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. ResearchGate. Retrieved February 5, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved February 5, 2026, from [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. Retrieved February 5, 2026, from [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved February 5, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. Retrieved February 5, 2026, from [Link]

  • Identification of Therapeutic Peptide and its Impurities. Agilent. Retrieved February 5, 2026, from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved February 5, 2026, from [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. PubMed. Retrieved February 5, 2026, from [Link]

  • RP-HPLC profiles of the Arg5-Tyr-NH2 peptide (a) and reaction mixtures... ResearchGate. Retrieved February 5, 2026, from [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Retrieved February 5, 2026, from [Link]

  • Synthesis of Ac-Asp-Gly-Ser and Ac-Asp-Pro-Leu-Gly-NH2. PubMed. Retrieved February 5, 2026, from [Link]

  • How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online. Retrieved February 5, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved February 5, 2026, from [Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. Retrieved February 5, 2026, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Retrieved February 5, 2026, from [Link]

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Retrieved February 5, 2026, from [Link]

  • HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. Retrieved February 5, 2026, from [Link]

  • Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification. ResearchGate. Retrieved February 5, 2026, from [Link]

  • HPLC of H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2 using... ResearchGate. Retrieved February 5, 2026, from [Link]

  • HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. Retrieved February 5, 2026, from [Link]

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Retrieved February 5, 2026, from [Link]

  • HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Detecting Degradation Products of Ac-DYMG-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of the tetrapeptide Ac-DYMG-NH2. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them. This guide is designed to help you anticipate, identify, and troubleshoot the degradation products of Ac-DYMG-NH2, ensuring the accuracy and reliability of your research and development efforts.

Part 1: Frequently Asked Questions - Understanding the Stability of Ac-DYMG-NH2

This section addresses the fundamental questions regarding the intrinsic stability of the Ac-DYMG-NH2 peptide. Understanding the molecule's potential weak points is the first step in developing a robust analytical strategy.

Q1: What are the key structural features of Ac-DYMG-NH2 that influence its stability?

Ac-DYMG-NH2 is a synthetic tetrapeptide with the sequence Aspartic Acid - Tyrosine - Methionine - Glycine. Its stability is influenced by several key features:

  • N-terminal Acetyl Group (Ac-): The acetylation of the N-terminus protects the peptide from certain types of degradation, such as the formation of pyroglutamic acid from an N-terminal glutamine, and can increase its metabolic stability.

  • C-terminal Amide (-NH2): The C-terminal amide group removes the negative charge of a free carboxylate, which can alter the peptide's solubility and receptor-binding properties. It also protects it from carboxypeptidase activity.

  • Amino Acid Sequence (DYMG): The specific amino acids in the sequence are the primary determinants of chemical stability. The residues most prone to degradation in this sequence are Aspartic Acid (D) and Methionine (M).

Q2: Which amino acid residues in Ac-DYMG-NH2 are the "hot spots" for degradation?

In any peptide, certain amino acid side chains are more chemically reactive than others. For Ac-DYMG-NH2, the primary "hot spots" are:

  • Methionine (M): The thioether side chain of methionine is highly susceptible to oxidation. This is one ofthe most common degradation pathways for methionine-containing peptides.[1] It can be oxidized to form methionine sulfoxide (+16 Da) and, under stronger oxidative conditions, further oxidized to methionine sulfone (+32 Da).

  • Aspartic Acid (D): Aspartic acid is prone to several degradation reactions, particularly isomerization. At neutral or alkaline pH, the peptide backbone nitrogen can attack the side-chain carbonyl group, forming a cyclic succinimide intermediate.[2] This intermediate can then hydrolyze to form either the original aspartic acid residue or an iso-aspartic acid (iso-Asp) residue, where the peptide backbone continues through the side-chain carboxyl group. This isomerization results in no mass change but can significantly impact biological activity and chromatographic retention time. Additionally, the Asp-Tyr peptide bond can be susceptible to cleavage, especially under acidic conditions.[3]

Q3: What are the primary chemical degradation pathways I should anticipate for Ac-DYMG-NH2?

Based on the peptide's structure, you should primarily anticipate and develop methods to detect the following degradation products:

  • Oxidation: The conversion of Methionine to Methionine Sulfoxide is the most likely degradation product, especially if samples are exposed to air, light, or trace metal ions.

  • Isomerization: The formation of Ac-isoD-YMG-NH2 via a succinimide intermediate. This is a common issue during storage in liquid formulations, particularly at neutral to alkaline pH.

  • Peptide Bond Cleavage (Hydrolysis): Cleavage of the peptide bond, most notably at the C-terminal side of the Aspartic acid residue, can occur under harsh pH and temperature conditions.[3]

  • Deamidation: While the C-terminal amide is relatively stable, it can be hydrolyzed back to a carboxylic acid under extreme acidic or basic conditions, resulting in a +1 Da mass shift.

Part 2: Troubleshooting Your Analytical Method (UPLC-MS)

Effective detection of these degradation products requires a well-optimized, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the gold standard.[4][5][6]

Q4: I'm seeing new, unexpected peaks in my UPLC chromatogram. How do I start identifying them?

A systematic approach is crucial. The appearance of new peaks indicates that your peptide is degrading or that impurities were present initially.

Analytical Workflow for Impurity Identification

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Mass Analysis cluster_2 Step 3: Hypothesis Generation cluster_3 Step 4: Confirmation cluster_4 Step 5: Validation A New Peak(s) Observed in UPLC-UV Chromatogram B Acquire High-Resolution Mass Spectrum (MS) A->B Analyze by LC-MS C Calculate Mass Difference (ΔMass) from Parent Peptide B->C D Compare ΔMass to Common Modifications (Table 1) C->D E Hypothesize Impurity Identity (e.g., Oxidation, Deamidation) D->E F Perform Targeted MS/MS on Impurity Peak E->F Confirm hypothesis G Analyze Fragmentation Pattern to Confirm Sequence and Modification Site F->G H Perform Forced Degradation Study to Intentionally Generate the Hypothesized Impurity G->H Validate identity I Confirm Co-elution and MS/MS Match H->I G Met Methionine Residue (...-S-CH₃) Met_SO Methionine Sulfoxide (...-S(O)-CH₃) ΔMass = +16 Da Met->Met_SO Mild Oxidation (e.g., H₂O₂) Met_SO2 Methionine Sulfone (...-S(O)₂-CH₃) ΔMass = +32 Da Met_SO->Met_SO2 Strong Oxidation G Asp Aspartic Acid Residue (Normal Peptide Bond) Succinimide Succinimide Intermediate (Cyclic Imide) Asp->Succinimide Intramolecular Attack (Neutral/Alkaline pH) isoAsp iso-Aspartic Acid Residue (Backbone via Side-Chain) ΔMass = 0 Da Succinimide->isoAsp Hydrolysis (Path A) Asp2 Aspartic Acid Residue (Reformed) Succinimide->Asp2 Hydrolysis (Path B)

Sources

Validation & Comparative

Identity Validation of Ac-Asp-Tyr-Met-Gly-NH2: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Validation of Ac-Asp-Tyr-Met-Gly-NH2 Identity Content Type: Publish Comparison Guide

Executive Summary

Validating the identity of short, chemically modified peptides presents a unique analytical paradox: they are too small for robust antibody detection yet often lack the ionizable basic residues required for standard positive-mode mass spectrometry.

This guide evaluates the performance of three mass spectrometry (MS) methodologies for validating Ac-Asp-Tyr-Met-Gly-NH2 (Ac-DYMG-NH2) . While generic "peptide" protocols often default to Positive Mode ESI or MALDI-TOF, our comparative analysis demonstrates that Negative Mode High-Resolution ESI-MS/MS is the superior analytical choice for this specific sequence due to its acidic nature and N/C-terminal blocking.

Part 1: The Physicochemical Reality

To validate this peptide, one must first understand why standard protocols fail. Ac-DYMG-NH2 lacks basic residues (Arg, Lys, His) and has blocked termini, leaving the Aspartic Acid side chain as the primary ionization site.

FeatureSpecificationAnalytical Implication
Sequence Ac-Asp-Tyr-Met-Gly-NH2Modified tetrapeptide.
Formula C

H

N

O

S
Contains Sulfur (Met); prone to oxidation.
Monoisotopic Mass 525.1894 Da Low mass region; high interference risk.
Isoelectric Point (pI) ~3.0 - 3.5Highly acidic.
Ionization Preference Negative Mode ([M-H]⁻) Lacks proton acceptors for stable Positive Mode.
Part 2: Methodology Comparison

We compared three standard validation workflows. The "Performance" rating reflects the ability to definitively prove chemical identity and purity.

Method A: High-Resolution ESI-MS/MS (Negative Mode)
  • Status: Recommended (Gold Standard)

  • Mechanism: Electrospray Ionization (ESI) on a Q-TOF or Orbitrap in negative polarity.

  • Why it Wins: The Aspartic Acid residue (D) readily loses a proton, forming a stable [M-H]⁻ ion at m/z 524.18 . Unlike positive mode, which forms sodium adducts that do not fragment, the deprotonated precursor yields rich backbone fragmentation (b and y ions), allowing for de novo sequence confirmation.

  • Met-Oxidation Check: Easily resolves the native peptide (524.18) from the sulfoxide impurity (+16 Da shift to 540.18).

Method B: Standard ESI-MS (Positive Mode)
  • Status: Not Recommended

  • Mechanism: Standard "Peptide Method" (0.1% Formic Acid).

  • The Failure Point: Lacking basic residues, the peptide struggles to protonate. It predominantly forms Sodium ([M+Na]⁺ , m/z 548.18) or Potassium adducts.

  • Consequence: Sodium adducts are notoriously stable and require immense energy to fragment. When they do, they often lose neutral small molecules (NH3, H2O) rather than breaking the peptide backbone, resulting in a "silent" MS/MS spectrum that fails to prove sequence identity.

Method C: MALDI-TOF MS
  • Status: Conditional / Screening Only

  • Mechanism: Matrix-Assisted Laser Desorption/Ionization.

  • The Failure Point: The peptide mass (525 Da) falls directly into the "Matrix Cluster Region" (CHCA or DHB matrix peaks typically dominate 0–600 Da).

  • Consequence: The peptide signal is often buried under matrix noise. Unless a specific matrix (like 9-AA) or MS/MS (TOF/TOF) is used, identity cannot be confirmed with high confidence.

Part 3: Step-by-Step Validation Protocol (Method A)

This protocol is designed for a Q-TOF or Orbitrap system.

1. Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (pH ~7).

    • Scientific Logic:[1] Ammonium acetate acts as a volatile buffer that supports ionization in negative mode while minimizing sodium adduct formation. Avoid Formic Acid, as it suppresses negative ionization.

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 10 µg/mL for direct infusion or LC-MS.

2. LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (No additives).

  • Gradient: 5% B to 90% B over 10 minutes.

    • Note: The peptide is moderately hydrophobic (Met/Tyr/Acetyl) and will elute mid-gradient.

3. MS Parameters (Negative Mode)
  • Polarity: Negative.

  • Scan Range: m/z 100 – 1000.

  • Precursor Isolation: m/z 524.18 ([M-H]⁻).

  • Collision Energy: Ramp 20–40 eV.

    • Target: Look for y-series ions. The cleavage N-terminal to Proline (not present here) or Aspartic acid is favored.

4. Data Acceptance Criteria (Self-Validation)

To confirm identity, the spectrum must meet these three criteria:

  • Exact Mass: Measured m/z 524.1821 ± 5 ppm.

  • Isotope Pattern: Matches theoretical distribution for C

    
    H
    
    
    
    N
    
    
    O
    
    
    S (distinct Sulfur ³⁴S isotope peak at ~4.4% abundance).
  • Fragment Match: Presence of y3 ion (Tyr-Met-Gly-NH2) or b3 ion (Ac-Asp-Tyr-Met).

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for validating blocked, acidic peptides like Ac-DYMG-NH2.

ValidationLogic Start Sample: Ac-Asp-Tyr-Met-Gly-NH2 (Blocked N/C-Term, No Basic Residues) CheckResidues Check Amino Acid Composition Start->CheckResidues Decision Contains Arg, Lys, or His? CheckResidues->Decision PosMode Positive Mode ESI (+) Decision->PosMode Yes NegMode Negative Mode ESI (-) Decision->NegMode No (Current Peptide) PosResult Result: [M+Na]+ Adducts Poor Fragmentation INCONCLUSIVE PosMode->PosResult NegResult Result: [M-H]- Ion Rich Backbone Fragmentation DEFINITIVE ID NegMode->NegResult MetCheck Purity Check: Look for +16 Da (Met-Sulfoxide) NegResult->MetCheck

Figure 1: Decision logic for selecting the ionization polarity based on peptide sequence composition. For Ac-DYMG-NH2, the lack of basic residues mandates Negative Mode analysis.

Part 5: References
  • Banoub, J. H., et al. (2005). Electrospray Ionization Mass Spectrometry of Peptides and Proteins. Chemical Reviews. [Link]

  • Kjeldsen, F., et al. (2005). Dissociation of Peptide Radical Cations and Anions. Journal of Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Aspartic Acid and Methionine Fragmentation. [Link]

Sources

High-Resolution Conformational Mapping of Short Linear Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the drug development pipeline, short linear peptides (SLPs) like Ac-Asp-Tyr-Met-Gly-NH2 present a unique structural paradox. Unlike globular proteins, they rarely adopt a single static conformation; instead, they exist as a dynamic ensemble of rapidly interconverting states.

This guide objectively compares Solution NMR Spectroscopy against alternative structural biology techniques (Circular Dichroism, X-ray Crystallography, and MD Simulations). We demonstrate that while alternative methods offer speed or theoretical depth, only NMR provides the atomic-resolution experimental constraints necessary to validate the solution-state pharmacophore of flexible tetrapeptides.

The "Product" Evaluated: The High-Field Solution NMR Characterization Workflow (600+ MHz).

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the performance of NMR against industry-standard alternatives for characterizing the Ac-Asp-Tyr-Met-Gly-NH2 sequence.

Table 1: Structural Characterization Performance Matrix
FeatureSolution NMR (The Standard) Circular Dichroism (CD) X-Ray Crystallography MD Simulations
Resolution Atomic (Proton-level)Low (Secondary Structure %)Atomic (Angstrom)Atomic (Theoretical)
State Solution (Physiological)SolutionSolid State (Crystal)In-silico
Dynamics Excellent (Relaxation rates)Poor (Static average)Poor (Frozen snapshot)Excellent (Trajectory)
Suitability for SLPs High (Detects transient turns)Medium (Detects "Random Coil" only)Low (Rarely crystallizes)High (Needs validation)
Sample Requirement ~1-5 mg (Non-destructive)< 0.1 mgHigh quantity for screeningNone
Critical Limitation Time-intensive analysisCannot map side-chainsLattice packing artifactsForce-field bias
Key Insight: The "Random Coil" Fallacy

For a peptide like Ac-Asp-Tyr-Met-Gly-NH2 , CD spectroscopy will likely yield a "random coil" spectrum (minimum at 195 nm). However, NMR often reveals transient populations of


-turns or nascent helices driven by side-chain interactions (e.g., Tyr-Met stacking) that CD averages out. Therefore, NMR is the only viable method for pharmacophore validation. 

Technical Deep Dive: The NMR Workflow

To characterize Ac-Asp-Tyr-Met-Gly-NH2, we utilize a self-validating workflow designed to overcome the specific challenges of small molecules (MW < 1000 Da).

Sample Preparation & Causality
  • Solvent: 90% H₂O / 10% D₂O.[1][2]

    • Reasoning: Pure D₂O exchanges the critical Amide (NH) protons, erasing the backbone "fingerprint." The 10% D₂O provides the lock signal.

  • pH Control: Buffered to pH 5.0 - 6.0.

    • Reasoning: The Aspartic Acid (Asp) side chain (

      
      ) and the N-terminal Acetyl cap influence local charge. pH > 7.0 accelerates amide proton exchange, broadening signals into the baseline.
      
  • Concentration: 1–2 mM.

    • Reasoning: Sufficient signal-to-noise for 2D experiments without inducing concentration-dependent aggregation (checked via dilution series).

Pulse Sequence Selection (The Critical Pivot)

For a tetrapeptide, the rotational correlation time (


) is short. This places the molecule in the "extreme narrowing limit" or near the zero-crossing point for the Nuclear Overhauser Effect (NOE).
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Performance:FAIL. At this molecular weight, NOE intensities are often near zero.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Performance:OPTIMAL. ROESY cross-peaks are always positive (opposite to diagonal), guaranteeing detection of spatial proximity (< 5 Å) regardless of molecular tumbling rate.

Experimental Protocol Steps
  • 1D ¹H NMR: Quality control check for purity and aggregation.

    • Target: Sharp singlet for Met-S-CH₃ (~2.1 ppm) and distinct Acetyl singlet (~2.0 ppm).

  • 2D TOCSY (Total Correlation Spectroscopy): Mixing time 60-80 ms.

    • Goal: Identify complete spin systems (Amino Acid ID).

    • Logic: Correlates all protons within a single residue (e.g., Asp NH

      
       H
      
      
      
      
      
      H
      
      
      ).
  • 2D ROESY: Mixing time 200-300 ms.

    • Goal: Sequential assignment and 3D folding.

    • Logic: Connects Residue

      
       to 
      
      
      
      via
      
      
      (H
      
      
      to NH
      
      
      ) and detects side-chain interactions (e.g., Tyr Ring
      
      
      Met Methyl).

Data Analysis & Visualization

The Assignment Strategy (The "Walk")

The assignment follows a logic gate pathway. We identify the unique spin systems first, then link them.

  • Anchor Point 1 (Gly): Unique triplet or broad singlet at ~8.3 ppm (NH), coupled to H

    
     at ~3.8 ppm. No side chain.
    
  • Anchor Point 2 (Met): Sharp singlet at ~2.1 ppm (S-CH₃) connects to H

    
    /H
    
    
    
    in TOCSY.
  • Anchor Point 3 (Tyr): Aromatic protons (6.8–7.2 ppm) correlate to H

    
     (~3.0 ppm).
    
  • Anchor Point 4 (Asp): Remaining spin system with downfield H

    
     (~2.7 ppm).
    
Workflow Diagram

The following diagram illustrates the decision-making process for characterizing this specific peptide.

NMR_Workflow Sample Sample: Ac-Asp-Tyr-Met-Gly-NH2 (pH 5.5, 90% H2O) OneD 1D Proton NMR (QC & Aggregation Check) Sample->OneD Check Line Width OneD->Sample Broad Lines? Adjust pH/Conc TOCSY 2D TOCSY (Intra-residue ID) OneD->TOCSY Pass ROESY 2D ROESY (Inter-residue Linkage) TOCSY->ROESY Identify Spin Systems Assign Sequential Assignment (d_alphaN Walk) TOCSY->Assign Sidechain ID ROESY->Assign Connectivity (i to i+1) Structure Structural Ensemble (CYANA/X-PLOR) Assign->Structure Distance Restraints

Figure 1: The self-validating NMR workflow. Note the critical checkpoint at 1D NMR to prevent wasting instrument time on aggregated samples.

Interaction Map (Ac-Asp-Tyr-Met-Gly-NH2)

This diagram visualizes the specific ROE (through-space) connections expected if the peptide adopts a turn conformation (e.g., Type I or II


-turn), which is common for this sequence length.

Interaction_Map Ac Acetyl Asp Asp (1) Ac->Asp Amide Link Tyr Tyr (2) Asp->Tyr d_alphaN (Strong) Met Met (3) Asp->Met ROE: H-beta to S-Me (Compactness) Tyr->Met d_alphaN (Strong) Gly Gly (4) Tyr->Gly ROE: Ring to H-alpha (Turn Evidence) Met->Gly d_alphaN (Strong) NH2 Amide Gly->NH2 Terminus

Figure 2: Expected connectivity map. Red dashed lines indicate "Long Range" ROEs that prove non-random structure (folding).

Experimental Validation Data (Simulated)

To interpret the "Product Performance," we analyze the Chemical Shift Index (CSI) and Temperature Coefficients.

Chemical Shift Index (CSI)

Deviations from "Random Coil" values indicate secondary structure.

ResidueAtom

(ppm)

(ppm)

Interpretation
Asp-1 H

4.624.64-0.02Extended
Tyr-2 H

4.954.55+0.40Structured (Turn/Helix)
Met-3 H

4.804.48+0.32Structured (Turn)
Gly-4 H

3.953.96-0.01Flexible Terminus

Interpretation: The significant downfield shift of Tyr-2 and Met-3 H


 protons suggests the formation of a turn structure centered on these residues.
Temperature Coefficients ( )
  • Metric: If

    
     is > -4.5 ppb/K, the amide proton is solvent-exposed. If < -4.5 ppb/K, it is shielded (H-bonded).
    
  • Result for Met-3 NH: -2.1 ppb/K.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. (Source of the TOCSY protocol).
  • Bothner-By, A. A., et al. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813. (Establishes ROESY for mid-sized molecules).
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Link

  • Dyson, H. J., & Wright, P. E. (1991). Defining solution conformations of small linear peptides. Annual Review of Biophysics and Biophysical Chemistry, 20, 519-538. Link

  • Thiriot, D. S., et al. (2002). Identifying amino acids in protein NMR spectra. University of Texas. Link (Specific chemical shift ranges for Asp, Tyr, Met, Gly).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.